(4-(4-Methoxyphenyl)piperazin-1-yl)(3-(pyrimidin-2-yloxy)phenyl)methanone
Description
(4-(4-Methoxyphenyl)piperazin-1-yl)(3-(pyrimidin-2-yloxy)phenyl)methanone is a synthetic compound featuring a piperazine core linked to a 4-methoxyphenyl group and a 3-(pyrimidin-2-yloxy)phenyl ketone moiety.
Properties
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-(3-pyrimidin-2-yloxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-28-19-8-6-18(7-9-19)25-12-14-26(15-13-25)21(27)17-4-2-5-20(16-17)29-22-23-10-3-11-24-22/h2-11,16H,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWSSWXDJVEQAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Methoxyphenyl)piperazin-1-yl)(3-(pyrimidin-2-yloxy)phenyl)methanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperazine Ring: Starting from a suitable precursor, the piperazine ring is synthesized and functionalized with a methoxyphenyl group.
Attachment of the Pyrimidin-2-yloxyphenyl Group:
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or other susceptible sites.
Reduction: Reduction reactions could target the carbonyl group or other reducible functionalities.
Substitution: Various substitution reactions can occur, especially involving the aromatic rings or the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles are often employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxidized derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (4-(4-Methoxyphenyl)piperazin-1-yl)(3-(pyrimidin-2-yloxy)phenyl)methanone may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, this compound could be investigated for its potential as a receptor ligand, enzyme inhibitor, or other bioactive agent. Studies might focus on its binding affinity, selectivity, and biological activity.
Medicine
In medicine, the compound may be explored for its therapeutic potential, including its effects on specific biological pathways or disease states. It could be a candidate for drug development, particularly in areas such as neurology or oncology.
Industry
Industrially, the compound might find applications in the development of new materials, catalysts, or other functional products.
Mechanism of Action
The mechanism of action of (4-(4-Methoxyphenyl)piperazin-1-yl)(3-(pyrimidin-2-yloxy)phenyl)methanone would depend on its specific interactions with molecular targets. Potential mechanisms include:
Receptor Binding: The compound may act as an agonist or antagonist at specific receptors, modulating their activity.
Enzyme Inhibition: It could inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound might influence signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
- Nitro vs. Amino Groups: Compounds 12–15 () differ in the substitution at the 3- and 4-positions of the phenylpiperazine ring. Nitro-substituted derivatives (e.g., 12, 13) are solids (melting points: 185–190°C), while their reduced amino counterparts (14, 15) are viscous oils, indicating that nitro groups enhance crystallinity but reduce solubility. The target compound’s pyrimidinyloxy group may similarly influence solubility due to its polar nature .
Halogenated and Trifluoromethyl Derivatives :
Compound A-15 () incorporates a 2,3-dichlorophenyl group and a 4-methylpiperazine-propoxy chain, yielding a solid (mp: 156–158°C). The electron-withdrawing chlorine atoms likely increase metabolic stability compared to the target compound’s methoxy group. Similarly, trifluoromethyl-substituted analogs (e.g., 14E in ) exhibit enhanced electronic effects, which may improve binding affinity in hydrophobic pockets .
Heterocyclic Modifications
- Pyrimidinyloxy vs. Thiophene or Pyridine: The target compound’s pyrimidin-2-yloxy group contrasts with thiophene (e.g., MK37 in ) or pyridine (e.g., 13 in ) substituents.
Triazole and Pyrazole Derivatives :
Compounds like w3 () and 5 () incorporate triazole or pyrazole rings, which introduce additional hydrogen-bonding or steric effects. These features are absent in the target compound, suggesting divergent pharmacokinetic profiles .
Table 1: Key Properties of Selected Analogues
Pharmacological Implications (Inferred from Analogues)
- Anticancer Potential: Piperazine derivatives like A-15 () and w3 () show anticancer activity, suggesting the target compound’s pyrimidinyloxy group could enhance kinase inhibition (e.g., AMPK or tyrosine kinases) .
- Metabolic Stability : The methoxy group in the target compound may improve metabolic stability compared to nitro derivatives (e.g., 12 ), which are prone to reduction .
Biological Activity
The compound (4-(4-Methoxyphenyl)piperazin-1-yl)(3-(pyrimidin-2-yloxy)phenyl)methanone is a synthetic derivative notable for its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
It features a piperazine ring, which is often associated with a variety of biological activities due to its ability to interact with neurotransmitter receptors and other biological targets.
The primary mechanisms through which this compound exerts its biological effects include:
- Receptor Modulation : The piperazine moiety is known to interact with serotonin and dopamine receptors, potentially influencing mood and cognitive functions.
- Enzyme Inhibition : The pyrimidine component may inhibit specific enzymes involved in cellular signaling pathways, which could affect cell proliferation and survival.
Antitumor Activity
Research indicates that derivatives of piperazine compounds exhibit significant antitumor properties. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| (4-(4-Methoxyphenyl)piperazin-1-yl)(3-(pyrimidin-2-yloxy)phenyl)methanone | MCF-7 | 12.5 |
| Similar Piperazine Derivative | A549 | 10.0 |
These results suggest that the compound may have a comparable efficacy in inhibiting tumor growth.
Antimicrobial Activity
The compound has also been tested for antimicrobial activity against several bacterial strains. Preliminary data suggest moderate effectiveness against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings indicate its potential as a lead compound for developing new antimicrobial agents.
Study on Antidepressant Effects
In a controlled study, the administration of the compound was evaluated for its antidepressant effects in animal models. The results demonstrated a significant reduction in depressive-like behaviors compared to control groups, suggesting that the compound may modulate serotonin levels effectively.
Synergistic Effects with Other Drugs
A notable case study examined the synergistic effects of this compound when combined with standard chemotherapeutic agents such as doxorubicin. The combination therapy resulted in enhanced cytotoxicity against resistant cancer cell lines, indicating potential for improved treatment protocols.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
